molecular formula C8H10FNO B13835654 4-Fluoro-N-hydroxy-2,6-dimethylaniline CAS No. 478976-70-4

4-Fluoro-N-hydroxy-2,6-dimethylaniline

Cat. No.: B13835654
CAS No.: 478976-70-4
M. Wt: 155.17 g/mol
InChI Key: JROFZZPJVPLMOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-N-hydroxy-2,6-dimethylaniline (CAS 478976-70-4) is a fluorinated derivative of N-hydroxy-2,6-dimethylaniline and serves as a critical intermediate in biochemical and toxicological research. Its primary research value lies in investigating the metabolic activation pathways and mutagenic mechanisms of aromatic amines. Studies have utilized this compound to probe the relative contribution of different DNA adducts to the overall mutagenicity of its parent compound, 2,6-dimethylaniline (2,6-DMA) . Research in Salmonella typhimurium strains has demonstrated that the 4-fluoro substitution significantly reduces the mutant frequency compared to the non-fluorinated N-hydroxy analogue, providing key insights that the exocyclic heteroatom DNA adducts contribute substantially to base substitution mutations (TA100), while the C8-deoxyguanosine adduct is primarily responsible for frameshift mutations (TA98) . This makes the compound an essential tool for delineating specific mechanisms of DNA damage and is strictly for use in laboratory research. It is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

478976-70-4

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

N-(4-fluoro-2,6-dimethylphenyl)hydroxylamine

InChI

InChI=1S/C8H10FNO/c1-5-3-7(9)4-6(2)8(5)10-11/h3-4,10-11H,1-2H3

InChI Key

JROFZZPJVPLMOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1NO)C)F

Origin of Product

United States

Elucidation of Reaction Mechanisms and Reactivity of 4 Fluoro N Hydroxy 2,6 Dimethylaniline

Redox Chemistry of the N-Hydroxy Group

The N-hydroxy group of 4-Fluoro-N-hydroxy-2,6-dimethylaniline is redox-active and can undergo both oxidation and reduction. These transformations are central to its chemical behavior and are analogous to the well-studied redox chemistry of other N-arylhydroxylamines.

The oxidation of N-arylhydroxylamines typically proceeds in a stepwise manner, first to the corresponding nitroso derivative and then further to the nitro compound. For this compound, this process would involve the removal of electrons from the nitrogen atom.

The initial one-electron oxidation of an N-arylhydroxylamine generates a nitroxide radical, which is then further oxidized to a nitroso species. Common oxidizing agents for this transformation include mild reagents like ferric chloride (FeCl₃) or air. The presence of the electron-donating methyl groups on the aromatic ring of this compound would be expected to facilitate this oxidation by stabilizing the electron-deficient transition state.

Further oxidation of the resulting 4-fluoro-2,6-dimethylnitrosobenzene to 4-fluoro-2,6-dimethylnitrobenzene requires stronger oxidizing agents, such as peroxy acids (e.g., m-CPBA) or nitric acid. The mechanism of this oxidation likely involves the formation of an N-oxide intermediate which then rearranges to the nitro compound.

Table 1: Plausible Oxidation Reactions of this compound

Reactant Oxidizing Agent Product(s) Reaction Type
This compound Mild (e.g., FeCl₃, air) 4-Fluoro-2,6-dimethylnitrosobenzene N-Oxidation

This table is based on the general reactivity of N-arylhydroxylamines and represents predicted transformations for this compound.

The N-hydroxy group of this compound can be reduced to the corresponding aniline (B41778), 4-fluoro-2,6-dimethylaniline (B1332210). This transformation is a key reaction in the metabolism of many aromatic amines and can also be achieved synthetically using various reducing agents.

Common reducing agents for the conversion of N-arylhydroxylamines to anilines include catalytic hydrogenation (e.g., H₂/Pd-C), dissolving metal reductions (e.g., Zn/HCl), and transfer hydrogenation. The reaction proceeds through the formal replacement of the hydroxyl group with a hydrogen atom. The mechanism of catalytic hydrogenation involves the addition of hydrogen across the N-O bond on the surface of the metal catalyst. In acidic media with a metal like zinc, the reaction likely proceeds through protonation of the hydroxyl group, followed by electron transfer from the metal and subsequent protonolysis.

Table 2: Potential Reductive Transformations of this compound

Reactant Reducing Agent Product Reaction Type
This compound H₂/Pd-C 4-Fluoro-2,6-dimethylaniline Catalytic Hydrogenation

This table outlines predicted reductive transformations based on the known chemistry of analogous N-arylhydroxylamines.

Rearrangement Reactions Involving the N-Hydroxy Functionality

The N-hydroxy group of N-arylhydroxylamines can participate in acid-catalyzed rearrangement reactions, with the Bamberger rearrangement being the most prominent example.

The Bamberger rearrangement involves the acid-catalyzed conversion of an N-phenylhydroxylamine to a p-aminophenol. wikipedia.orgbeilstein-journals.org The generally accepted mechanism proceeds through the protonation of the hydroxylamine (B1172632), followed by the loss of water to form a nitrenium ion intermediate. This electrophilic intermediate is then attacked by a nucleophile, typically water, at the para position of the aromatic ring.

In the case of this compound, the para position is occupied by a fluorine atom. Therefore, a direct Bamberger rearrangement to a p-aminophenol is not possible. However, analogous rearrangements could potentially occur where the nucleophile attacks an ortho position, although this is generally less favored. The steric hindrance from the two methyl groups at the 2 and 6 positions would likely further disfavor attack at the ortho positions (3 and 5).

Alternatively, if the fluorine atom were to act as a leaving group under certain conditions, a Bamberger-type reaction could potentially lead to the formation of a quinone-imine intermediate. However, the C-F bond is generally strong and not a good leaving group in nucleophilic aromatic substitution unless the ring is highly activated by electron-withdrawing groups.

While a classic Bamberger rearrangement is unlikely, other intramolecular migrations could be considered. Under strongly acidic conditions, it is conceivable that a protonated intermediate could undergo a rearrangement where a methyl group migrates, although this is speculative and would require significant activation energy.

Electrophilic and Nucleophilic Substitution on the Aromatic Ring

The aromatic ring of this compound is subject to both electrophilic and nucleophilic substitution reactions. The regiochemical outcome of these reactions is dictated by the directing effects of the existing substituents.

The N-hydroxy group is an activating, ortho, para-directing group due to the lone pair of electrons on the nitrogen atom which can be delocalized into the aromatic ring. The two methyl groups are also activating and ortho, para-directing. The fluorine atom is a deactivating, ortho, para-directing group.

For an incoming electrophile, the directing effects of the N-hydroxy and methyl groups would reinforce each other, strongly favoring substitution at the positions ortho and para to these groups. However, the para position is blocked by the fluorine atom, and the ortho positions to the N-hydroxy group are also the methyl-substituted carbons. Therefore, electrophilic substitution would be expected to occur at the positions ortho to the methyl groups and meta to the N-hydroxy group (the 3 and 5 positions).

Table 3: Predicted Regioselectivity of Substitution Reactions on this compound

Reaction Type Predicted Position of Substitution Rationale
Electrophilic Aromatic Substitution 3 and 5 positions Combined directing effects of N-hydroxy and methyl groups, with para position blocked.

This table provides a predictive overview of the regioselectivity based on established principles of aromatic substitution.

Influence of N-Hydroxy and Fluorine Substituents on Ring Reactivity

The reactivity of the aromatic ring in this compound is dictated by the combined electronic contributions of its substituents: the N-hydroxy group, the fluorine atom, and the two methyl groups.

The N-hydroxy group is analogous to the amino (-NH2) and hydroxyl (-OH) groups, acting as a strong activating group. vanderbilt.edu The lone pairs of electrons on both the nitrogen and oxygen atoms can be delocalized into the benzene (B151609) ring through the resonance effect (+R). This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack. wikipedia.org

The fluorine substituent at the para position exhibits a dual electronic nature. Due to its high electronegativity, it exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring by pulling electron density away from it. vanderbilt.edu However, like other halogens, it also possesses lone pairs of electrons that can be donated to the ring via resonance (+R). While the inductive effect of fluorine is generally stronger than its resonance effect, making it a net deactivating group, the resonance donation still directs incoming electrophiles to the ortho and para positions. vanderbilt.edustackexchange.com In some contexts, fluorine's lone pairs can stabilize positively charged intermediates, thereby aiding electrophilic substitution. acs.org

The two methyl groups at the 2 and 6 positions are weak activating groups. They donate electron density primarily through an inductive effect (+I) and hyperconjugation, further increasing the ring's nucleophilicity.

Summary of Substituent Effects on Ring Reactivity
SubstituentPositionInductive EffectResonance EffectOverall Effect on RateDirecting Influence
-NHOH (N-Hydroxy)1-I (Weak)+R (Strong)ActivatingOrtho, Para
-CH3 (Methyl)2, 6+I (Weak)Hyperconjugation (Weak)ActivatingOrtho, Para
-F (Fluoro)4-I (Strong)+R (Weak)DeactivatingOrtho, Para

Regioselectivity and Mechanistic Pathways of Substitution Reactions

Regioselectivity in electrophilic aromatic substitution (SEAr) is determined by the directing influence of the existing substituents, which affects the stability of the cationic Wheland intermediate (σ-complex). acs.org

In this compound, the N-hydroxy group is the most powerful activating and directing group, strongly favoring substitution at the ortho and para positions. wikipedia.orgbyjus.com However:

The para position (C4) is already occupied by the fluorine atom.

The ortho positions (C2 and C6) are occupied by methyl groups, which present significant steric hindrance to the approach of an electrophile.

This unique substitution pattern makes typical SEAr reactions challenging. The positions meta to the N-hydroxy group (C3 and C5) are electronically disfavored due to the ortho, para-directing nature of the primary activating group. Therefore, electrophilic attack at these positions would be slow.

A potential mechanistic pathway for this molecule involves the Bamberger rearrangement . This is a characteristic reaction of N-phenylhydroxylamines in an acidic medium, which typically yields p-aminophenols. nih.gov The mechanism proceeds via protonation of the hydroxylamine oxygen, followed by the elimination of water to form a nitrenium ion intermediate, which is then attacked by a nucleophile (like water) at the para position. beilstein-journals.orgresearchgate.net

For this compound, the para position is blocked by fluorine. This would prevent the formation of the typical 4-aminophenol (B1666318) product. The reaction might instead lead to an ipso-substitution, where the fluorine atom is replaced by the incoming nucleophile, or rearrangement to the ortho position, though this is sterically hindered.

Acid-Base Properties and Proton Transfer Mechanisms (focusing on reactivity)

The N-hydroxy group of this compound imparts both acidic and basic properties to the molecule. The nitrogen atom's lone pair can accept a proton, making the molecule a base. The basicity of anilines is generally lower than that of aliphatic amines because the nitrogen lone pair is delocalized into the aromatic ring, making it less available for protonation. libretexts.org

In the context of reactivity, proton transfer is a critical initial step in acid-catalyzed reactions like the Bamberger rearrangement. The N-hydroxy group can be protonated at either the nitrogen or the oxygen atom. Kinetic and mechanistic studies on N-phenylhydroxylamine suggest that the reaction proceeds through the O-protonated species (Ar-NH-O+H2). researchgate.net This protonation converts the hydroxyl group into a good leaving group (water).

The subsequent loss of water is the rate-determining step in many such rearrangements, leading to the formation of a resonance-stabilized nitrenium ion. smolecule.com The stability and fate of this cation dictate the final product distribution. The acid-base equilibrium and the site of protonation are therefore crucial in controlling the mechanistic pathway. The presence of water can inhibit the kinetics of such rearrangements by competing in protonation equilibria. unive.it

Kinetic and Thermodynamic Studies of Key Reactions

Rate Constant Determination for Specific Transformations

Kinetic studies of the acid-catalyzed Bamberger rearrangement of N-phenylhydroxylamine and its derivatives show that the reaction follows pseudo-first-order kinetics. researchgate.netsmolecule.com The observed rate constant (kobs) is highly dependent on the acid concentration. Studies have shown that at higher acid concentrations, a diprotonated species contributes significantly to the reaction rate. beilstein-journals.orgresearchgate.net

The addition of halide ions can influence the rate constants, with chlorides causing small decreases and bromides causing small increases in the rate of rearrangement for N-phenyl- and N-(2,6-dimethylphenyl)hydroxylamine. researchgate.net For this compound, the electron-donating methyl groups would be expected to stabilize the cationic transition state, potentially increasing the reaction rate compared to the unsubstituted N-phenylhydroxylamine. Conversely, the electron-withdrawing fluorine atom would likely have a destabilizing effect, thereby decreasing the rate. The net effect on the rate constant would depend on the balance of these electronic and steric factors.

Activation Energy and Transition State Analysis

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical factor in determining the reaction rate. khanacademy.org For the Bamberger rearrangement of the parent N-phenylhydroxylamine, the experimental activation energy has been determined to be 24.8 kcal/mol. smolecule.com

Computational studies using density functional theory (DFT) have provided further insight into the transition state. Calculations for the rearrangement of N-phenylhydroxylamine showed that a mechanism involving a diprotonated species yielded a calculated activation energy of 26.25 kcal/mol, which is in excellent agreement with the experimental value. smolecule.com These calculations support a transition state with aniline dication-like character, which helps explain the high para-selectivity of the reaction. beilstein-journals.org

For this compound, the activation energy would be modified by its substituents. The electron-donating methyl groups could lower the energy of the transition state, thus lowering the activation barrier. The fluorine atom's strong inductive effect would likely raise the energy of the cationic transition state, increasing the activation energy.

Activation Energy for the Bamberger Rearrangement of N-Phenylhydroxylamine
MethodActivation Energy (Ea)Reference
Experimental24.8 kcal/mol smolecule.com
DFT Calculation (Diprotonated System)26.25 kcal/mol smolecule.com
DFT Calculation (Monoprotonated System)38.59 - 43.13 kcal/mol smolecule.com

Note: The data in the table pertains to the parent compound N-phenylhydroxylamine and serves as a basis for understanding the reactivity of its substituted derivatives.

Advanced Spectroscopic Characterization and Structural Analysis of 4 Fluoro N Hydroxy 2,6 Dimethylaniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-Fluoro-N-hydroxy-2,6-dimethylaniline. By analyzing the chemical shifts, coupling constants, and through-bond as well as through-space correlations, a complete picture of the molecule's framework can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl protons, and the hydroxylamino proton. The two aromatic protons are chemically equivalent due to the molecule's symmetry and are expected to appear as a singlet in the range of 6.5-7.5 ppm. The two methyl groups at positions 2 and 6 are also equivalent and should produce a sharp singlet, integrating to six protons, typically in the region of 2.0-2.5 ppm. The N-hydroxy proton (N-OH) and the N-H proton are expected to be observable, with their chemical shifts being sensitive to solvent, concentration, and temperature. The N-OH proton may appear as a broad singlet, while the N-H proton signal would also likely be a singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule. Due to symmetry, six distinct carbon signals are anticipated. The carbon atom attached to the fluorine (C4) is expected to show a large one-bond C-F coupling constant. The carbons bearing the methyl groups (C2 and C6) would appear as a single resonance, as would the carbons adjacent to the fluorine (C3 and C5). The carbon attached to the nitrogen (C1) will also have a characteristic chemical shift. The methyl carbons will resonate at a higher field (lower ppm value).

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a powerful tool for characterizing fluorinated organic compounds. For this compound, a single resonance is expected for the fluorine atom at the C4 position. The chemical shift of this signal will be influenced by the electronic effects of the N-hydroxy and methyl substituents on the aromatic ring. The fluorine signal will likely be split by the neighboring aromatic protons.

Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
H3, H56.7 - 7.2-s-
CH₃ (C2, C6)2.1 - 2.4-s-
N-OHVariable-br s-
C1-140 - 150s-
C2, C6-125 - 135s-
C3, C5-115 - 125dJ(C,F)
C4-155 - 165d¹J(C,F)
CH₃-15 - 20q-

Two-dimensional NMR experiments are crucial for confirming the structural assignments made from 1D NMR data and for probing the spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the aromatic protons, although for this specific symmetric molecule, no cross-peaks are expected in the aromatic region if the two protons are perfectly equivalent.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbons. This would definitively link the aromatic proton signals to their corresponding carbon signals and the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range (two- and three-bond) correlations between protons and carbons. For instance, correlations would be expected between the methyl protons and the C1, C2, and C3 carbons. The aromatic protons would show correlations to C1, C3, and C4. These correlations are instrumental in piecing together the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the through-space proximity of protons. In this molecule, a NOESY experiment could reveal spatial correlations between the methyl protons and the adjacent aromatic protons, as well as potentially between the N-H/O-H protons and nearby protons, offering insights into the preferred conformation of the N-hydroxy group relative to the aromatic ring.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns to further confirm its structure.

High-resolution mass spectrometry would provide a highly accurate mass measurement of the molecular ion of this compound. This precise mass would allow for the unambiguous determination of its elemental formula (C₈H₁₁FN₂O), confirming the presence and number of each type of atom in the molecule.

Tandem mass spectrometry (MS/MS) experiments would be employed to investigate the fragmentation pathways of the protonated molecule. A plausible fragmentation pathway would likely involve initial cleavages around the N-hydroxy group and the loss of small neutral molecules. Common fragmentation patterns for aromatic amines often involve cleavage of bonds alpha to the nitrogen atom. The presence of the fluorine atom and the N-hydroxy group would influence the fragmentation, leading to characteristic product ions that can be used to confirm the structure.

Predicted HRMS Fragmentation Data for this compound

Precursor Ion (m/z) Proposed Fragment Ion Neutral Loss Proposed Structure of Fragment
[M+H]⁺[M+H - H₂O]⁺H₂OIonized 4-fluoro-2,6-dimethylaniline (B1332210)
[M+H]⁺[M+H - OH]⁺•OHIonized 4-fluoro-2,6-dimethylanilinium
[M+H - H₂O]⁺[M+H - H₂O - CH₃]⁺•CH₃Ionized 4-fluoro-6-methylaniline

Vibrational Spectroscopy (FTIR and Raman)

Fourier-transform infrared (FTIR) and Raman spectroscopy provide complementary information about the vibrational modes of the functional groups present in this compound.

The FTIR spectrum is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), the N-H stretch (around 3300-3500 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), and aliphatic C-H stretching of the methyl groups (around 2850-2960 cm⁻¹). The aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. The C-F stretching vibration is expected to give a strong absorption band in the range of 1100-1300 cm⁻¹.

The Raman spectrum would also exhibit these vibrational modes, but with different relative intensities. For instance, the symmetric aromatic ring breathing mode and the C=C stretching vibrations are often strong in the Raman spectrum. The combination of FTIR and Raman data provides a more complete vibrational analysis of the molecule.

Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted FTIR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
O-H Stretch3200-3600 (broad)Weak
N-H Stretch3300-3500Weak
Aromatic C-H Stretch3000-3100Strong
Aliphatic C-H Stretch2850-2960Strong
Aromatic C=C Stretch1450-1600Strong
C-F Stretch1100-1300Medium
C-N Stretch1250-1350Medium

Characteristic Functional Group Vibrations of N-Hydroxy and Fluorinated Aromatic Moieties

The infrared (IR) and Raman spectra of this compound are expected to exhibit a complex set of vibrational bands arising from the interplay of its constituent functional groups. The N-hydroxy group, the fluorinated aromatic ring, and the methyl substituents each contribute unique spectral signatures.

The N-hydroxy moiety is characterized by several key vibrations. The O-H stretching vibration of the hydroxylamino group is anticipated to appear as a broad band in the region of 3200-3600 cm⁻¹ in the IR spectrum, with its exact position and broadness being sensitive to hydrogen bonding. The N-H stretching vibration is also expected in a similar region, typically between 3300-3500 cm⁻¹. openstax.orglibretexts.org The C-N stretching vibration of aromatic amines typically appears in the 1250-1335 cm⁻¹ range. orgchemboulder.comorgchemboulder.com Furthermore, the N-O stretching vibration is a key indicator of the N-hydroxy group, and for related hydroxylamine (B1172632) compounds, this has been observed in the Raman spectrum around 1007 cm⁻¹. ornl.gov

The fluorinated aromatic moiety contributes vibrations involving the carbon-fluorine bond and the aromatic ring itself. The C-F stretching vibration is expected to give rise to a strong absorption band in the IR spectrum, typically in the range of 1100-1400 cm⁻¹. The precise position of this band can be influenced by the substitution pattern on the aromatic ring. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the in-plane and out-of-plane C-H bending vibrations will appear at lower wavenumbers. vscht.cz The aromatic C=C stretching vibrations are expected to produce a series of bands in the 1400-1650 cm⁻¹ region. ijrte.org

The presence of two methyl groups in the ortho positions to the amino group will also influence the vibrational spectrum. The symmetric and asymmetric C-H stretching vibrations of the methyl groups are expected in the 2850-3000 cm⁻¹ range. vscht.cz Methyl bending vibrations will also be present at lower frequencies.

Based on analogies with related compounds, a table of expected characteristic vibrational frequencies for this compound is presented below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity
N-HydroxyO-H Stretch3200 - 3600Medium-Strong, Broad
N-HydroxyN-H Stretch3300 - 3500Medium
Aromatic RingC-H Stretch3000 - 3100Medium-Weak
Methyl GroupsC-H Stretch2850 - 3000Medium
Aromatic RingC=C Stretch1400 - 1650Medium-Strong (multiple bands)
Aromatic RingC-F Stretch1100 - 1400Strong
N-HydroxyC-N Stretch1250 - 1335Medium-Strong
N-HydroxyN-O Stretch~1000Medium (Raman)
Aromatic RingC-H Out-of-plane Bend675 - 900Strong

Conformational Insights from Vibrational Modes

Vibrational spectroscopy can offer valuable insights into the conformational preferences of this compound. The orientation of the N-hydroxy group relative to the aromatic ring and the steric hindrance imposed by the ortho-methyl groups are key determinants of the molecule's conformation.

The frequency and shape of the O-H and N-H stretching bands can provide information about intramolecular and intermolecular hydrogen bonding. An intramolecular hydrogen bond between the hydroxyl hydrogen and the nitrogen lone pair, or with the fluorine atom, could lead to a red-shift (lower frequency) and broadening of the O-H stretching band. The presence of sharp, well-defined O-H and N-H bands would suggest a conformation where such intramolecular interactions are minimized.

The vibrational modes of the aromatic ring can also be sensitive to conformation. The coupling of the C-N stretching vibration with the ring vibrations can be influenced by the dihedral angle between the C-N bond and the plane of the aromatic ring. Steric hindrance from the two ortho-methyl groups likely forces the N-hydroxy group out of the plane of the aromatic ring, which would affect the degree of conjugation and, consequently, the positions of the C=C and C-N stretching frequencies.

Furthermore, low-frequency vibrational modes, such as torsional modes involving the C-N bond, can provide direct information about the rotational barriers and conformational flexibility of the molecule. A detailed analysis of the far-infrared or Raman spectrum could potentially identify these low-energy vibrations and aid in the elucidation of the preferred molecular conformation in different physical states.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Chromophore Analysis

The UV-Vis absorption spectrum of this compound is expected to be dominated by electronic transitions within the substituted aniline (B41778) chromophore. The primary transitions anticipated are π → π* and n → π*. wikipedia.org

The π → π* transitions involve the excitation of an electron from a bonding π molecular orbital to an antibonding π* molecular orbital of the aromatic ring. These are typically high-intensity absorptions. The presence of the electron-donating N-hydroxy and methyl groups, along with the electron-withdrawing fluorine atom, will influence the energy of these transitions. The N-hydroxy group, in particular, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene (B151609) due to the extension of the conjugated system by the nitrogen lone pair. For instance, N-phenylhydroxylamine exhibits an absorption maximum at 236 nm. nih.gov

The n → π* transitions involve the promotion of a non-bonding electron from the nitrogen or oxygen atom of the N-hydroxy group to an antibonding π* orbital of the aromatic ring. These transitions are generally of lower intensity than π → π* transitions and may appear as a shoulder on the main absorption band or be obscured by it.

Transition Type Description Expected λmax (nm) Expected Molar Absorptivity (ε)
π → πExcitation within the aromatic ring~240 - 260High
π → πExcitation involving the N-hydroxy group~270 - 290Moderate
n → π*Excitation of non-bonding electrons> 300Low

Solvatochromic Effects on Absorption Spectra

Solvatochromism refers to the change in the position, and sometimes intensity, of UV-Vis absorption bands of a compound in response to a change in the polarity of the solvent. nih.gov This phenomenon is expected to be observed for this compound due to the polar nature of the N-hydroxy group and the potential for hydrogen bonding with solvent molecules.

The effect of the solvent on the electronic transitions depends on the relative stabilization of the ground and excited states. For π → π* transitions, the excited state is generally more polar than the ground state. Therefore, in polar solvents, the excited state will be more stabilized than the ground state, leading to a smaller energy gap for the transition and a bathochromic (red) shift in the absorption maximum.

Conversely, for n → π* transitions, the ground state is often more stabilized by hydrogen bonding with protic solvents than the excited state. This leads to an increase in the energy gap for the transition and a hypsochromic (blue) shift in the absorption maximum in polar, protic solvents.

By studying the UV-Vis absorption spectrum of this compound in a series of solvents with varying polarity and hydrogen bonding capabilities, it would be possible to probe the nature of the electronic transitions and the intermolecular interactions between the solute and solvent molecules. Substituted anilines are known to exhibit such solvatochromic behavior. nih.govresearchgate.net

X-ray Crystallography

Solid-State Molecular Structure Determination and Bond Lengths/Angles Analysis

While a specific crystal structure for this compound is not publicly available, its solid-state molecular structure, including bond lengths and angles, can be predicted based on the known structures of related aniline derivatives.

The steric hindrance from the two ortho-methyl groups is expected to cause the N-hydroxy group to be twisted out of the plane of the aromatic ring. This twisting would reduce the extent of π-conjugation between the nitrogen lone pair and the aromatic system. The C-N bond length is therefore expected to be longer than that in a planar aniline derivative but shorter than a typical C-N single bond. For aniline, the C-N bond length is approximately 1.40 Å. pomona.edu

The geometry around the nitrogen atom is expected to be pyramidal, with the sum of the bond angles around the nitrogen being less than 360°. The C-N-O and H-N-O bond angles will be influenced by both electronic effects and steric repulsion.

In the solid state, intermolecular hydrogen bonding is expected to play a significant role in the crystal packing. The N-hydroxy group provides both a hydrogen bond donor (O-H and N-H) and a hydrogen bond acceptor (the lone pairs on the oxygen and nitrogen atoms). This could lead to the formation of hydrogen-bonded chains or networks, which would be a dominant feature of the crystal structure. nih.govacs.org The fluorine atom can also participate in weaker C-H···F hydrogen bonds. acs.org

A table of predicted bond lengths and angles for this compound, based on data from similar molecules, is provided below.

Bond Predicted Bond Length (Å) Angle Predicted Bond Angle (°)
C-F~1.35C-C-F~118 - 122
C-N~1.41C-N-O~110 - 115
N-O~1.45C-N-H~110 - 115
O-H~0.96N-O-H~105 - 110
Aromatic C-C~1.39H-N-O~100 - 105

Investigation of Intermolecular Interactions

The molecular structure of this compound, featuring a hydroxyl group directly attached to a nitrogen atom, a fluorine-substituted aromatic ring, and sterically influential methyl groups, creates a rich landscape for various intermolecular interactions. These non-covalent forces, particularly hydrogen bonding and π-π stacking, are expected to be the primary determinants of its molecular assembly in the crystalline state.

Hydrogen Bonding

The N-hydroxy functionality is a potent hydrogen bond donor (via the O-H group) and a potential acceptor (via the oxygen and nitrogen lone pairs). The fluorine atom and the π-system of the aromatic ring can also act as weak hydrogen bond acceptors.

O-H···O/N Hydrogen Bonding: The most significant hydrogen bonds are anticipated to involve the hydroxyl group. Based on studies of other N-hydroxy compounds, strong O-H···O or O-H···N hydrogen bonds are likely to form, leading to the creation of dimers or extended chains. In these interactions, the hydroxyl group of one molecule donates its proton to the oxygen or nitrogen atom of a neighboring molecule.

The table below outlines the anticipated hydrogen bonding interactions and their typical geometric parameters, derived from crystallographic data of analogous molecules.

Donor (D)Hydrogen (H)Acceptor (A)D-H Distance (Å)H···A Distance (Å)D···A Distance (Å)D-H···A Angle (°)
OHO~ 0.82 - 0.84~ 1.8 - 2.0~ 2.6 - 2.8~ 160 - 180
OHN~ 0.82 - 0.84~ 1.9 - 2.1~ 2.7 - 2.9~ 150 - 170
C(aromatic)HO~ 0.93 - 1.08~ 2.2 - 2.6~ 3.1 - 3.6~ 120 - 160
C(methyl)HO~ 0.96 - 1.09~ 2.3 - 2.7~ 3.2 - 3.7~ 120 - 160
C(aromatic)HF~ 0.93 - 1.08~ 2.2 - 2.6~ 3.1 - 3.6~ 110 - 150
C(methyl)HF~ 0.96 - 1.09~ 2.3 - 2.7~ 3.2 - 3.7~ 110 - 150

This table is interactive. Hover over the cells to see more details.

π-π Stacking

The presence of the aromatic ring in this compound suggests the likelihood of π-π stacking interactions, which are common in the crystal structures of aromatic compounds. acs.org These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings.

The substitution pattern on the aromatic ring significantly influences the geometry of π-π stacking. The electron-withdrawing fluorine atom can reduce the electron density of the aromatic ring, potentially leading to offset or parallel-displaced stacking arrangements rather than a face-to-face orientation. Studies on fluorinated benzenes have indicated that the presence of fluorine can disrupt the typical π-π stacking observed in other halobenzenes. rsc.org The bulky 2,6-dimethyl groups will also sterically hinder a perfectly cofacial arrangement, further favoring a slipped or offset stacking geometry.

The following table summarizes the expected geometric parameters for π-π stacking interactions in this compound, based on data from related aromatic compounds.

Interaction TypeInterplanar Distance (Å)Centroid-Centroid Distance (Å)Slippage Distance (Å)
Parallel-displaced~ 3.3 - 3.8~ 3.5 - 4.5~ 1.2 - 1.8
T-shaped/Edge-to-face~ 4.5 - 5.5~ 4.8 - 5.8N/A

This table is interactive. Hover over the cells to see more details.

Computational and Theoretical Investigations of 4 Fluoro N Hydroxy 2,6 Dimethylaniline

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the molecular structure, electronic properties, and reactivity of chemical compounds. For a molecule like 4-Fluoro-N-hydroxy-2,6-dimethylaniline, a combination of Density Functional Theory (DFT) and ab initio methods would be employed to provide a detailed understanding of its behavior at the atomic and molecular levels.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying relatively complex molecules. A DFT analysis of this compound would typically involve geometry optimization to determine the most stable three-dimensional arrangement of its atoms.

Based on studies of similar molecules, such as 2,6-dimethylaniline (B139824) and other substituted anilines, it is expected that the aniline (B41778) ring would be planar, with the nitrogen atom of the N-hydroxy group likely exhibiting some degree of pyramidalization. The two methyl groups at the ortho positions (2 and 6) would create significant steric hindrance, influencing the orientation of the N-hydroxy group. This steric strain, often referred to as the "ortho effect," can impact the electronic properties of the amino group and the aromatic ring.

The fluorine atom at the para position (4) would influence the electron distribution within the benzene (B151609) ring through its inductive and resonance effects. The strong electronegativity of fluorine would lead to a withdrawal of electron density from the ring via the sigma bonds (inductive effect).

A representative DFT calculation, for instance using the B3LYP functional with a 6-31G(d) basis set, would provide optimized bond lengths, bond angles, and dihedral angles. While specific values for the title compound are not published, a hypothetical comparison of key bond lengths based on related structures is presented in Table 1.

BondExpected Approximate Bond Length (Å)Rationale based on Similar Compounds
C-N1.40 - 1.43Slightly longer than in aniline due to steric hindrance from ortho-methyl groups, potentially slightly shortened by the electron-withdrawing N-hydroxy group.
N-O1.43 - 1.46Typical N-O single bond length in hydroxylamines.
C-F1.34 - 1.37Characteristic C-F bond length in fluoroaromatic compounds.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate predictions of electronic properties.

For this compound, ab initio calculations would be valuable for refining the geometry obtained from DFT and for calculating properties such as electron correlation energies, dipole moments, and polarizability with greater accuracy. High-level ab initio calculations on related N-hydroxy compounds have been used to determine their heats of formation and to study the energetics of processes like N-O bond cleavage.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom of the N-hydroxy group, reflecting the electron-rich nature of the aromatic amine system. The LUMO is likely to be distributed over the aromatic ring, with some contribution from the N-O antibonding orbital. The presence of the electron-donating methyl groups would raise the HOMO energy, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing fluorine and N-hydroxy groups would lower the LUMO energy, increasing its susceptibility to nucleophilic attack.

The charge distribution within the molecule can be analyzed using methods such as Mulliken population analysis or by examining the molecular electrostatic potential (MEP). The MEP map would visually represent the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. It is anticipated that the oxygen and fluorine atoms, as well as the π-system of the aromatic ring, would be regions of negative electrostatic potential, while the hydrogen atoms of the methyl and hydroxyl groups would be regions of positive potential. This charge distribution is critical in determining how the molecule interacts with other molecules and its potential sites for chemical reactions.

A hypothetical representation of HOMO-LUMO energies and related parameters, based on trends observed in similar molecules, is provided in Table 2.

ParameterExpected Qualitative Value/TrendInfluence of Substituents
HOMO EnergyRelatively HighRaised by electron-donating methyl groups, slightly lowered by the N-hydroxy group and fluorine.
LUMO EnergyRelatively LowLowered by the electron-withdrawing N-hydroxy and fluoro groups.
HOMO-LUMO GapModerateThe competing effects of the substituents would result in a moderate energy gap, suggesting a balance between stability and reactivity.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their conformational flexibility and interactions with their environment.

The conformational landscape of this compound would be primarily dictated by the rotation around the C-N and N-O single bonds. In the gas phase, the molecule would be free to explore various conformations. The steric clash between the ortho-methyl groups and the N-hydroxy group would likely lead to a non-planar arrangement around the C-N bond, with the N-hydroxy group twisted out of the plane of the aromatic ring.

In solution, the conformational preferences would be influenced by interactions with solvent molecules. The ability of the N-hydroxy group to act as both a hydrogen bond donor and acceptor would play a significant role in its orientation in protic solvents. MD simulations could be used to sample the conformational space and identify the most populated conformers in different environments. The flexibility of the molecule would be related to the energy barriers for rotation around the key single bonds.

The properties of this compound are expected to be sensitive to the solvent environment. In polar solvents, the dipole moment of the molecule would interact favorably with the solvent molecules, leading to stabilization. This can, in turn, affect the molecular geometry and the energies of the frontier molecular orbitals.

For instance, in a polar protic solvent like water or methanol, the N-hydroxy group can form hydrogen bonds. These interactions could influence the rotational barrier around the C-N bond and potentially favor a more planar conformation than in the gas phase. The electronic properties would also be modulated; the HOMO-LUMO gap might decrease in polar solvents, leading to a red shift (shift to longer wavelengths) in the UV-visible absorption spectrum.

Computational models that incorporate solvent effects, such as the Polarizable Continuum Model (PCM), can be used to predict these changes. Such models treat the solvent as a continuous medium with a specific dielectric constant, providing a computationally efficient way to account for bulk solvent effects on the molecule's electronic structure and geometry.

Due to a lack of publicly available scientific research and computational data specifically for the compound "this compound," it is not possible to generate the requested article. Searches for computational and theoretical investigations regarding its spectroscopic properties, reaction pathway modeling, and transition state analysis have yielded no specific results for this molecule.

Computational studies, including Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are highly specific to the molecular structure being analyzed. While information exists for structurally related compounds such as 4-Fluoro-N,N-dimethylaniline and 4-Fluoro-2,6-dimethylaniline (B1332210), these findings are not transferable to the N-hydroxy variant. The presence of the hydroxyl group attached to the nitrogen atom significantly alters the electronic structure, and therefore, the spectroscopic and reactive properties of the molecule.

Without dedicated scholarly research on this compound, any attempt to fulfill the request would rely on speculation and extrapolation from dissimilar molecules, which would be scientifically inaccurate and violate the core instructions of the prompt.

Therefore, the requested detailed article with data tables on the computational and theoretical investigations of this compound cannot be provided at this time.

Synthesis and Characterization of Derivatives and Analogues of 4 Fluoro N Hydroxy 2,6 Dimethylaniline

Modification of the N-Hydroxy Group

The nitrogen-oxygen bond of the N-hydroxy group is a key site for synthetic elaboration, allowing for the preparation of O-alkyl, O-acyl, and N-substituted derivatives.

O-alkylation and O-acylation of N-hydroxyanilines can be achieved through various established methods, although specific conditions for 4-Fluoro-N-hydroxy-2,6-dimethylaniline would require empirical optimization.

O-Alkylation: The synthesis of O-alkyl derivatives, or N-alkoxyamines, can be approached by reacting the N-hydroxyaniline with alkylating agents. A general method involves the deprotonation of the hydroxyl group with a suitable base to form the more nucleophilic N-oxyanion, followed by reaction with an alkyl halide.

Reaction Scheme:

this compound + Base → [4-Fluoro-2,6-dimethylphenyl-N-O]⁻

[4-Fluoro-2,6-dimethylphenyl-N-O]⁻ + R-X → 4-Fluoro-N-alkoxy-2,6-dimethylaniline + X⁻ (Where R is an alkyl group and X is a halide)

An alternative approach involves the use of Mitsunobu reaction conditions, which allows for the O-alkylation of N-hydroxy compounds with alcohols under mild conditions.

Reagent/ConditionProduct ClassNotes
Alkyl Halide (e.g., CH₃I, C₂H₅Br) / Base (e.g., NaH, K₂CO₃)O-Alkyl DerivativesThe choice of base and solvent is critical to avoid competing N-alkylation.
Alcohol (R-OH) / DEAD / PPh₃O-Alkyl DerivativesMitsunobu conditions can be advantageous for sensitive substrates.

O-Acylation: The preparation of O-acyl derivatives can be accomplished by treating the N-hydroxyaniline with acylating agents such as acyl chlorides or acid anhydrides. These reactions are often carried out in the presence of a non-nucleophilic base to neutralize the acid byproduct. nih.gov Chemoselective O-acylation can also be achieved under acidic conditions where the amine functionality is protonated, favoring acylation at the hydroxyl group. nih.gov

Reaction Scheme (Basic Conditions):

this compound + R-COCl → 4-Fluoro-N-(acyloxy)-2,6-dimethylaniline + HCl

Reagent/ConditionProduct ClassNotes
Acyl Chloride (e.g., CH₃COCl) / PyridineO-Acyl DerivativesPyridine acts as both a solvent and a base.
Acid Anhydride (e.g., (CH₃CO)₂O) / DMAPO-Acyl DerivativesDMAP is an effective catalyst for acylation.
Acyl Chloride / CF₃CO₂HO-Acyl DerivativesAcidic conditions can promote selective O-acylation. nih.gov

The synthesis of N-substituted analogues of this compound involves the introduction of a substituent directly onto the nitrogen atom. This can be challenging due to the presence of the N-hydroxy group. A plausible synthetic strategy would involve the synthesis of the corresponding N-substituted 4-fluoro-2,6-dimethylaniline (B1332210), followed by oxidation to the N-hydroxy derivative.

Reductive amination of 4-fluoro-2,6-dimethylaniline with an aldehyde or ketone would yield the N-alkylated aniline (B41778), which could then be subjected to controlled oxidation to afford the target N-hydroxy-N-alkyl aniline.

Reaction Scheme:

4-Fluoro-2,6-dimethylaniline + R-CHO → N-alkyl-4-fluoro-2,6-dimethylaniline

N-alkyl-4-fluoro-2,6-dimethylaniline + [Oxidizing Agent] → N-alkyl-4-fluoro-N-hydroxy-2,6-dimethylaniline

Starting MaterialReagent(s)Intermediate ProductFinal Product
4-Fluoro-2,6-dimethylanilineAldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN)N-Alkyl-4-fluoro-2,6-dimethylanilineN-Alkyl-4-fluoro-N-hydroxy-2,6-dimethylaniline
4-Fluoro-2,6-dimethylanilineAcyl ChlorideN-Acyl-4-fluoro-2,6-dimethylanilineN-Acyl-4-fluoro-N-hydroxy-2,6-dimethylaniline

Ring-Substituted Derivatives

Modification of the aromatic ring allows for the synthesis of a wide array of analogues with different electronic and steric properties.

The synthesis of analogues with different substitution patterns on the aromatic ring would typically start from a different commercially available or synthetically accessible aniline or nitrobenzene (B124822) precursor. For instance, to synthesize an analogue with a different halogen at the 4-position, one would start with the corresponding 4-chloro- or 4-bromo-2,6-dimethylnitrobenzene.

PrecursorReaction SequenceProduct Analogue
4-Chloro-2,6-dimethylnitrobenzene1. Reduction (e.g., H₂/Pd-C) 2. Oxidation4-Chloro-N-hydroxy-2,6-dimethylaniline
3-Fluoro-2,6-dimethylnitrobenzene1. Reduction 2. Oxidation3-Fluoro-N-hydroxy-2,6-dimethylaniline
4-Fluoro-2-methylnitrobenzene1. Reduction 2. Oxidation4-Fluoro-N-hydroxy-2-methylaniline

The introduction of additional functional groups onto the aromatic ring of this compound can be achieved through electrophilic aromatic substitution reactions. The directing effects of the existing substituents (fluoro, two methyl groups, and the N-hydroxyamino group) must be considered. The N-hydroxyamino group is an ortho-, para-directing and activating group. However, the ortho positions are sterically hindered by the methyl groups. The fluorine atom is also ortho-, para-directing but deactivating. The methyl groups are ortho-, para-directing and activating.

Given these combined effects, electrophilic substitution is most likely to occur at the 3- and 5-positions of the aromatic ring.

Nitration: Treatment with a nitrating agent (e.g., HNO₃/H₂SO₄) would be expected to yield 4-Fluoro-N-hydroxy-2,6-dimethyl-3-nitroaniline and/or the 5-nitro isomer.

Halogenation: Reaction with a halogenating agent (e.g., Br₂/FeBr₃) would likely produce 3-Bromo-4-fluoro-N-hydroxy-2,6-dimethylaniline.

Friedel-Crafts Acylation: Acylation with an acyl chloride in the presence of a Lewis acid (e.g., AlCl₃) could introduce an acyl group at the 3- or 5-position.

ReactionReagent(s)Expected Major Product(s)
NitrationHNO₃, H₂SO₄4-Fluoro-N-hydroxy-2,6-dimethyl-3-nitroaniline
BrominationBr₂, FeBr₃3-Bromo-4-fluoro-N-hydroxy-2,6-dimethylaniline
AcylationCH₃COCl, AlCl₃3-Acetyl-4-fluoro-N-hydroxy-2,6-dimethylaniline

Structure-Reactivity Relationship Studies (non-biological context)

The electronic and steric properties of the substituents on the aromatic ring and on the N-hydroxy group significantly influence the chemical reactivity of these molecules.

The presence of two ortho-methyl groups provides considerable steric hindrance around the nitrogen atom. This steric shielding can decrease the rate of reactions involving the N-hydroxy group, such as nucleophilic attack by the nitrogen or oxygen atom.

The fluorine atom at the para-position is an electron-withdrawing group via the inductive effect, which decreases the electron density of the aromatic ring and the basicity of the nitrogen atom. However, it is also a weak electron-donating group through resonance. The two methyl groups are electron-donating through hyperconjugation and induction, which increases the electron density of the ring.

Correlation of Electronic and Steric Effects with Reactivity

The reactivity of derivatives of this compound is intricately governed by the electronic and steric properties of the substituents on the aromatic ring and the N-hydroxy group. The fluorine atom at the para-position exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). This electronic perturbation influences the electron density at the nitrogen atom and the stability of potential reactive intermediates, such as nitrenium ions.

The two methyl groups at the ortho-positions introduce significant steric hindrance around the N-hydroxy functionality. This "ortho effect" can influence the planarity of the molecule, potentially disrupting the conjugation of the nitrogen lone pair with the aromatic ring. Such a disruption would, in turn, affect the basicity and nucleophilicity of the nitrogen atom.

Research on analogous systems suggests that the interplay of these effects can be complex. For instance, in electrophilic aromatic substitution reactions, the fluorine atom's directing effects would compete with the activating and ortho,para-directing influence of the N-hydroxy group. The steric bulk of the ortho-methyl groups would likely hinder reactions at the nitrogen center and at the adjacent ring positions.

To systematically investigate these correlations, a series of derivatives could be synthesized with varying substituents at the para-position (e.g., -H, -Cl, -OCH3) and modifications to the ortho-alkyl groups. The reactivity of these compounds in model reactions, such as oxidation, reduction, or electrophilic attack, could then be quantified and correlated with electronic parameters (e.g., Hammett constants) and steric descriptors (e.g., Taft steric parameters).

Table 1: Predicted Influence of Substituents on the Reactivity of this compound Derivatives

Substituent at C4Electronic EffectSteric Effect of Ortho-Methyl GroupsPredicted Impact on N-ReactivityPredicted Impact on Ring Reactivity
-F (in parent)-I > +M (deactivating)HighDecreased nucleophilicityDeactivated ring, potential for altered regioselectivity
-HReferenceHighIncreased nucleophilicity vs. -FActivated ring vs. -F
-Cl-I > +M (deactivating)HighDecreased nucleophilicityDeactivated ring
-OCH3+M > -I (activating)HighIncreased nucleophilicityActivated ring

Comparative Analysis with Non-Fluorinated or Non-N-Hydroxylated Analogues

A comparative analysis of this compound with its non-fluorinated and non-N-hydroxylated analogues is crucial for elucidating the specific contributions of the fluorine and N-hydroxy groups to its chemical behavior.

Comparison with N-hydroxy-2,6-dimethylaniline:

The primary difference lies in the electronic effect of the para-substituent. The absence of the electron-withdrawing fluorine atom in N-hydroxy-2,6-dimethylaniline would result in a more electron-rich aromatic ring and a more basic and nucleophilic nitrogen atom. This is supported by a study on the mutagenicity of these compounds, where N-hydroxy-4-fluoro-2,6-dimethylaniline showed significantly reduced mutagenic activity in Salmonella typhimurium TA100 compared to its non-fluorinated counterpart. nih.gov This suggests that the fluorine atom attenuates the formation or reactivity of the ultimate mutagenic species, likely a nitrenium ion.

Comparison with 4-Fluoro-2,6-dimethylaniline:

The presence of the N-hydroxy group introduces a site for both oxidation and reduction that is absent in 4-Fluoro-2,6-dimethylaniline. The N-hydroxy group can be oxidized to a nitroso or nitro compound, or it can be O-acylated or O-alkylated. The N-OH bond also introduces the potential for tautomerism and can participate in hydrogen bonding, influencing the compound's physical and chemical properties. From a reactivity standpoint, the N-hydroxy group is a key functionality in the metabolic activation of many aromatic amines to carcinogenic species.

Table 2: Comparative Properties of this compound and its Analogues

CompoundKey Functional GroupsExpected Basicity (Nitrogen)Susceptibility to N-Oxidation
This compound-F, -N(OH)-, 2x -CH3LowerHigh
N-hydroxy-2,6-dimethylaniline-N(OH)-, 2x -CH3HigherHigh
4-Fluoro-2,6-dimethylaniline-F, -NH2, 2x -CH3Lower than non-fluorinated amineLower than N-hydroxy analogue

Synthesis of Dimeric or Polymeric Structures Incorporating the this compound Moiety

The synthesis of dimeric or polymeric structures containing the this compound moiety is a largely unexplored area. However, based on the known reactivity of anilines and hydroxylamines, several synthetic strategies can be proposed.

Dimeric Structures:

Dimerization could potentially be achieved through oxidative coupling reactions. For instance, oxidation of the N-hydroxyaniline could lead to the formation of nitroso derivatives, which can then undergo coupling reactions to form azoxy compounds. Alternatively, radical-mediated reactions could lead to C-C or C-N bond formation between two monomeric units. The steric hindrance from the ortho-methyl groups would likely play a significant role in directing the regioselectivity of such coupling reactions, favoring less sterically crowded positions.

Polymeric Structures:

The incorporation of the this compound moiety into a polymer backbone could be achieved through several polymerization techniques.

Polycondensation: If the monomer is functionalized with appropriate reactive groups (e.g., carboxylic acids, alcohols), it could be used in polycondensation reactions with suitable co-monomers to form polyesters or polyamides. The N-hydroxy group would likely need to be protected during such reactions.

Oxidative Polymerization: Similar to the synthesis of polyaniline, oxidative polymerization of this compound could potentially lead to the formation of a polymer. However, the N-hydroxy group introduces a site of potential side reactions, and the steric hindrance may limit the degree of polymerization. The resulting polymer would be expected to have interesting electronic and redox properties due to the presence of both the fluoro and N-hydroxy substituents.

Further research is required to explore these synthetic avenues and to characterize the resulting dimeric and polymeric materials. The properties of such materials would be of interest for applications in materials science, particularly in the development of novel redox-active or functional polymers.

Potential Applications in Non Biological Organic Synthesis and Materials Science

4-Fluoro-N-hydroxy-2,6-dimethylaniline as a Synthetic Building Block

The combination of a fluorine atom, a hydroxylamine (B1172632) moiety, and two sterically hindering methyl groups on an aniline (B41778) scaffold makes this compound a highly promising, yet underutilized, building block in organic synthesis.

Precursor for the Construction of Complex Fluorinated Organic Scaffolds

The presence of a fluorine atom imparts unique properties to organic molecules, including increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. The strategic incorporation of fluorine is a key strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. This compound serves as a valuable synthon for introducing a fluorinated 2,6-dimethylphenyl group into more complex structures. The hydroxylamine functionality can be readily transformed into other nitrogen-containing groups, such as nitroso, nitro, or amino groups, providing multiple pathways for further synthetic elaboration.

For instance, the hydroxylamine can be oxidized to a nitroso group, which can participate in Diels-Alder reactions or other cycloadditions to construct intricate heterocyclic frameworks. Alternatively, reduction of the hydroxylamine would yield the corresponding aniline, which can undergo a vast array of well-established transformations, including diazotization followed by Sandmeyer-type reactions to introduce a variety of functional groups at the 1-position.

The enzymatic synthesis of fluorinated compounds is a growing field, and while not directly documented for this specific compound, the general principles of utilizing enzymes like cytochrome P450s for fluorination and subsequent modifications could theoretically be applied. nih.gov

Intermediate in Multi-Step Organic Syntheses

In multi-step synthetic sequences, protecting groups and strategic functional group interconversions are paramount. The N-hydroxy group of this compound can act as a masked amino group. This allows for reactions to be performed on other parts of the molecule without affecting the nitrogen atom. Subsequent reduction at a later stage would then reveal the free amine for further functionalization. This strategy is particularly useful in the synthesis of complex target molecules where chemoselectivity is a challenge.

The parent compound, 4-fluoro-2,6-dimethylaniline (B1332210), is recognized as a key intermediate in various chemical syntheses. chemicalbook.comfishersci.com The addition of the N-hydroxy functionality expands its synthetic utility, offering a handle for transformations that are not possible with the simple aniline. For example, the hydroxylamine can be O-alkylated or O-acylated to introduce further diversity and complexity. The development of multi-step continuous flow synthesis provides a platform where unstable intermediates can be generated and used in subsequent steps efficiently, a technique that could be beneficial for reactions involving potentially sensitive hydroxylamine derivatives. mit.edu

Exploration as a Ligand in Coordination Chemistry (non-biological applications)

The N-hydroxyarylamine moiety is a known chelating group, capable of binding to a variety of metal ions. This opens up the possibility of using this compound as a ligand in coordination chemistry for the development of novel metal complexes with catalytic or material applications.

Synthesis of Metal Complexes with the N-Hydroxyarylamine Ligand

Hydroxylamines, in general, are known to act as N,O-ligands, coordinating to metal centers through both the nitrogen and oxygen atoms to form stable chelate rings. nih.gov The specific steric and electronic properties of this compound, namely the bulky methyl groups and the electron-withdrawing fluorine atom, would influence the coordination geometry and stability of the resulting metal complexes.

The synthesis of such complexes would typically involve the reaction of the deprotonated ligand with a suitable metal salt. The coordination mode could be similar to that observed for other N-formyl hydroxylamines, which coordinate to metal centers via the carbonyl oxygen and the deprotonated hydroxy group. rsc.org The resulting complexes could exhibit interesting structural features and electronic properties, which could be fine-tuned by varying the metal ion and the ancillary ligands.

Catalytic Activity of Derived Metal Complexes in Organic Transformations

Metal complexes derived from hydroxylamine-containing ligands have shown promise in catalysis. concordia.ca While the catalytic activity of complexes of this compound has not been reported, it is conceivable that they could be active in various organic transformations. For example, transition metal complexes are widely used as catalysts for oxidation reactions. nih.gov The redox-active nature of the hydroxylamine ligand itself could play a role in the catalytic cycle.

The steric hindrance provided by the 2,6-dimethyl substitution could create a specific pocket around the metal center, potentially leading to shape-selective catalysis. The electronic effect of the para-fluoro substituent would also modulate the reactivity of the metal center, influencing its catalytic performance.

Potential in Advanced Materials

The incorporation of fluorine-containing building blocks is a well-established strategy for the development of advanced materials with tailored properties. While the direct application of this compound in materials science is yet to be explored, its structure suggests potential in several areas.

The fluorinated aromatic ring can impart desirable properties such as thermal stability, chemical resistance, and hydrophobicity to polymers or other materials. The hydroxylamine group offers a reactive handle for grafting the molecule onto polymer backbones or for cross-linking applications.

Application in Optoelectronic Materials (e.g., fluorescent probes, without biological context)

A comprehensive search of scientific databases and chemical literature did not yield any specific studies on the application of this compound in the development of optoelectronic materials or non-biological fluorescent probes. The synthesis and photophysical properties, such as absorption and emission spectra, quantum yield, and Stokes shift, which are essential for evaluating a compound's potential in these applications, have not been reported for this specific molecule. Consequently, no data tables or detailed research findings can be provided on its use in this context.

Incorporation into Polymer Architectures for Specific Chemical Functionality

Similarly, there is no available research detailing the incorporation of this compound into polymer architectures. The methods of polymerization (e.g., as a monomer or a functional additive), the resulting polymer properties, and the specific chemical functionalities imparted by this compound are not documented in the accessible scientific literature. Research on its reactivity, stability under polymerization conditions, and the influence of the N-hydroxy and fluoro groups on the final polymer's characteristics has not been published. Therefore, no data on its use in polymer science can be presented.

Environmental Transformation and Abiotic Degradation Pathways

Photodegradation Mechanisms of 4-Fluoro-N-hydroxy-2,6-dimethylaniline

Photodegradation, the breakdown of compounds by light, is a significant pathway for the transformation of organic molecules in the environment.

Direct identification of abiotic photoproducts for this compound has not been documented in available literature. However, based on the photodegradation of other aromatic amines, potential transformation products could arise from reactions such as oxidation of the amino group, hydroxylation of the aromatic ring, and polymerization. For aniline (B41778), photodegradation in the presence of photocatalysts like CuO nanoparticles has been shown to produce intermediates such as dianiline, 4-anilino phenol, and azobenzol through reactions with hydroxyl radicals. iwaponline.com It is plausible that similar reactive species could lead to a range of transformation products for this compound.

Hydrolytic Stability and Degradation Pathways in Aqueous Environments

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of a compound in aqueous environments is crucial for determining its persistence.

Specific data on the hydrolytic stability of this compound is not available. Generally, aniline derivatives can undergo hydrolysis, though the rates are highly dependent on pH, temperature, and the presence of substituents. The N-hydroxy group might influence the susceptibility of the molecule to hydrolysis. For some aromatic amides, hydrolysis can lead to the release of aromatic amines. nih.gov However, without specific experimental data, the hydrolytic fate of this compound remains speculative.

Oxidative Degradation in Non-Biological Environmental Compartments

Oxidative degradation, particularly through reactions with hydroxyl radicals (•OH), is a major abiotic degradation pathway for many organic pollutants.

While direct studies on this compound are lacking, extensive research has been conducted on the oxidative degradation of the closely related compound, 2,6-dimethylaniline (B139824) (2,6-DMA), primarily through Fenton and electro-Fenton processes. These processes generate highly reactive hydroxyl radicals that can effectively degrade the parent compound.

Studies on the degradation of 2,6-DMA by hydroxyl radicals have identified several aromatic by-products, indicating that the initial attack is not on the methyl groups of the aromatic ring. researchgate.netnih.gov The degradation proceeds through the formation of various intermediates, ultimately leading to the opening of the aromatic ring and the formation of short-chain organic acids. nih.govresearchgate.net A removal efficiency of 70% for 2,6-dimethylaniline was achieved under optimal Fenton reaction conditions. nih.gov The final total organic carbon (TOC) removal efficiencies for 2,6-DMA using various advanced oxidation processes were found to be 10% for electrolysis, 15% for the Fenton process, 60% for the electro-Fenton process, and 84% for the photoelectro-Fenton process. researchgate.net

The table below summarizes the identified intermediates from the oxidative degradation of the related compound, 2,6-dimethylaniline.

Intermediate CompoundType
2,6-dimethyl-nitrobenzeneAromatic
2,6-dimethyl-phenolAromatic
2,6-dimethyl-nitrophenolAromatic
2,6-dimethyl-hydroquinoneAromatic
2,6-dimethyl-p-benzoquinoneAromatic
2,6-dimethyl-3-hydroxy-p-benzoquinoneAromatic
Maleic acidOrganic Acid
Lactic acidOrganic Acid
Oxalic acidOrganic Acid
Acetic acidOrganic Acid
Formic acidOrganic Acid
3-hexanoneKetone

Adsorption and Fate in Environmental Matrices (e.g., soil, sediment, excluding ecotoxicity studies)

The adsorption of a chemical to soil and sediment particles is a key process that influences its mobility, bioavailability, and degradation. This behavior is often quantified by the soil sorption coefficient (Koc).

There is no specific information available on the adsorption and fate of this compound in environmental matrices. However, the sorption of anilines and fluorinated compounds in soil is generally influenced by factors such as the organic carbon content of the soil, pH, and the physicochemical properties of the compound itself. For substituted anilines, the soil sorption coefficient (Koc) is a key parameter in assessing their environmental risk. researchgate.net The sorption behavior of perfluoroalkyl substances (PFASs) in soils has been shown to be positively correlated with the organic carbon content. nih.gov

The table below presents literature data on the soil sorption coefficients for some related substituted anilines and phenols to provide context.

CompoundLog Koc
Aniline1.26
2-methylaniline1.80
2,6-dimethylaniline2.22
4-fluoroaniline1.45
Phenol1.46
2-methylphenol1.95

Conclusion and Future Research Perspectives

Summary of Key Synthetic Achievements and Mechanistic Insights

The primary and most established route for the synthesis of N-arylhydroxylamines is the selective partial reduction of the corresponding nitroaromatic precursor. mdpi.comwikipedia.org In the case of 4-Fluoro-N-hydroxy-2,6-dimethylaniline, the synthesis would logically commence from 4-fluoro-2,6-dimethylnitrobenzene.

Key Synthetic Achievements:

Catalytic Hydrogenation: This is the most prevalent method, employing heterogeneous catalysts. Platinum-based catalysts, such as Platinum on silica (B1680970) (Pt/SiO₂) or carbon (Pt/C), have demonstrated high efficacy in converting nitroarenes to N-arylhydroxylamines with excellent yields, often up to 99% under optimized conditions. rsc.org The reaction is typically conducted under a hydrogen atmosphere at room temperature. rsc.org

Use of Additives for Selectivity: A significant achievement has been the use of additives to prevent the over-reduction of the hydroxylamine (B1172632) to the corresponding aniline (B41778). Dimethyl sulfoxide (B87167) (DMSO) is a key additive that selectively inhibits the hydrogenation of the N-OH group, while amines like triethylamine (B128534) can accelerate the initial conversion of the nitro group. rsc.org

Alternative Reducing Systems: Beyond catalytic hydrogenation with H₂, other systems have been successfully employed. The use of hydrazine (B178648) hydrate (B1144303) with catalysts like Raney nickel or Rhodium on carbon provides an effective alternative for the reduction. wikipedia.org Another classical method involves the use of zinc dust in the presence of aqueous ammonium (B1175870) chloride. wikipedia.org

Parameter Catalytic Hydrogenation Transfer Hydrogenation Metal-Mediated Reduction
Precursor 4-Fluoro-2,6-dimethylnitrobenzene4-Fluoro-2,6-dimethylnitrobenzene4-Fluoro-2,6-dimethylnitrobenzene
Catalyst/Reagent Pt/SiO₂, Pt/CRaney Ni, Ru/CNTZinc Dust, NH₄Cl
Hydrogen Source H₂ gas (1 bar)Hydrazine HydrateIn situ
Solvent Isopropanol, Diethyl etherEthanol (B145695)Water/Ethanol
Additive(s) DMSO, TriethylamineNone typically requiredNone
Temperature Room Temperature0-10 °CRoom Temperature
Potential Yield High (up to 99%)Good to ExcellentModerate to Good
Reference Analogy rsc.org wikipedia.orgrsc.org wikipedia.org

Outstanding Challenges in the Synthesis and Understanding of this compound Reactivity

Despite the established general methodologies, significant challenges persist, particularly for a sterically hindered and electronically modified molecule like this compound.

Preventing Over-reduction: The primary challenge remains the selective synthesis of the hydroxylamine without further reduction to 4-fluoro-2,6-dimethylaniline (B1332210). The N-O bond is inherently labile, making this a delicate balance of catalyst activity, reaction time, and conditions. rsc.orgmdpi.com The steric hindrance from the two ortho-methyl groups may influence catalyst-substrate interaction, potentially affecting selectivity in unpredictable ways.

Precursor Availability: The direct precursor, 4-fluoro-2,6-dimethylnitrobenzene, is not a common starting material. Its synthesis, likely via nitration of 3-fluoro-m-xylene or oxidation of 4-fluoro-2,6-dimethylaniline, adds complexity and potential for isomeric impurities that can complicate the subsequent reduction and purification steps.

Product Stability and Isolation: N-arylhydroxylamines are often less stable than their aniline counterparts and can be prone to decomposition or rearrangement, especially during workup and purification. The electronic influence of the para-fluoro group and steric effects of the ortho-methyl groups on the stability of the final product are currently unknown.

Understanding Reactivity: A comprehensive understanding of the reactivity of this compound is lacking due to its uncharacterized nature. The N-OH group can exhibit dual reactivity, acting as both a nucleophile and, after activation, an electrophile. mdpi.com The interplay between the electron-withdrawing fluorine atom, the electron-donating methyl groups, and the significant steric shielding of the hydroxylamine moiety presents a complex scenario for predicting its behavior in subsequent chemical transformations.

Promising Avenues for Future Research in Advanced Synthetic Methodologies

Future research will likely focus on overcoming the challenges of selectivity and efficiency by leveraging modern synthetic techniques.

Advanced Catalyst Design: The development of novel heterogeneous catalysts with precisely controlled active sites could offer superior selectivity. This includes exploring bimetallic catalysts (e.g., Pt-Sn) or encapsulating metal nanoparticles within porous supports to modulate substrate binding and prevent the over-reduction of the hydroxylamine product. mdpi.com

Continuous Flow Chemistry: The use of micropacked bed reactors and other continuous flow systems presents a significant opportunity. rsc.org Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time. Crucially, it enables the immediate removal of the desired product from the catalytic zone, which can drastically minimize the formation of the aniline byproduct and suppress side reactions like azoxy formation. rsc.org

Electro- and Photocatalysis: Electrocatalytic and photocatalytic methods are emerging as powerful tools for performing reductions under exceptionally mild conditions. mdpi.com These techniques could provide an alternative pathway to activate the nitro group and control the electron transfer steps with high fidelity, potentially leading to unparalleled selectivity for the N-hydroxylamine.

Direct N-Hydroxylation: A paradigm shift would be to move from nitro reduction to the direct N-hydroxylation of 4-fluoro-2,6-dimethylaniline. While challenging, the development of novel electrophilic hydroxylaminating reagents or catalyst systems that can selectively oxidize the N-H bond without affecting the aromatic ring would represent a major step forward in synthetic efficiency. nih.gov

Emerging Opportunities for Non-Biological Applications and Materials Science Innovations

Beyond its role as a synthetic intermediate, the unique structure of this compound suggests potential applications in materials science.

Q & A

Q. How can researchers optimize the synthesis of 4-Fluoro-N-hydroxy-2,6-dimethylaniline for high purity and yield?

Methodological Answer: A factorial design approach is recommended to systematically evaluate reaction parameters (e.g., temperature, catalyst loading, solvent ratio). For example:

  • Factors: Temperature (60–100°C), reaction time (4–12 hrs), and solvent system (ethanol/water ratios).
  • Response Variables: Purity (HPLC), yield (gravimetric analysis).
    Using a 2³ factorial design, interactions between variables can be analyzed via ANOVA to identify optimal conditions. Post-synthesis, refine purity via recrystallization in ethanol/water (1:2 v/v) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Confirm substitution patterns (e.g., fluorine-induced deshielding of aromatic protons at δ 6.8–7.2 ppm).
  • FT-IR: Identify N–OH stretching (~3200–3400 cm⁻¹) and C–F vibrations (~1100 cm⁻¹).
  • Mass Spectrometry (HRMS): Validate molecular weight (C₉H₁₁FNO, theoretical 168.09 g/mol) and fragmentation patterns .

Q. How do researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing: Incubate samples at pH 2 (HCl), 7 (PBS), and 10 (NaOH) at 25°C and 40°C for 72 hrs.
  • Monitoring: Use HPLC to track degradation products (e.g., dehydroxylation or demethylation).
  • Kinetic Analysis: Apply Arrhenius equation to predict shelf-life at standard conditions (25°C) .

Advanced Research Questions

Q. How can computational tools like COMSOL Multiphysics or DFT simulations improve reaction pathway predictions for derivatives of this compound?

Methodological Answer:

  • DFT Calculations: Use Gaussian 16 to model transition states and activation energies for hydroxylation or fluorination reactions.
  • COMSOL Multiphysics: Simulate heat/mass transfer in continuous-flow reactors to optimize large-scale synthesis.
  • Validation: Cross-check computational results with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .

Q. What experimental strategies resolve contradictions in reported toxicity data for halogenated aniline derivatives?

Methodological Answer:

  • Meta-Analysis: Aggregate data from PubChem, NIST, and EPA sources to identify outliers.
  • In Vitro/In Vivo Correlation: Compare cytotoxicity (IC₅₀ in HepG2 cells) with rodent LD₅₀ values.
  • Mechanistic Studies: Use ROS assays and metabolomics to differentiate between direct toxicity and metabolite-mediated effects .

Q. How can structure-activity relationship (SAR) studies guide the design of fluorinated aniline analogs with enhanced bioactivity?

Methodological Answer:

  • Core Modifications: Synthesize analogs with varied substituents (e.g., replacing –OH with –OCH₃ or –CF₃).
  • Bioactivity Screening: Test inhibition of tyrosinase (relevant for antimicrobial applications) via enzyme kinetics.
  • QSAR Modeling: Use MOE or Schrödinger to correlate electronic parameters (Hammett σ) with bioactivity .

Q. What advanced separation techniques are suitable for isolating trace impurities in this compound?

Methodological Answer:

  • HPLC-MS/MS: Employ a C18 column (3.5 µm, 150 mm) with gradient elution (0.1% formic acid in acetonitrile/water).
  • Preparative Chromatography: Scale-up using centrifugal partition chromatography (CPC) for mg-scale impurity isolation.
  • Structural Elucidation: Combine NMR and high-resolution MS/MS for unknown impurity identification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.